molecular formula C17H13F2NO3S B2444290 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 902298-06-0

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2444290
CAS No.: 902298-06-0
M. Wt: 349.35
InChI Key: VLZLESHBHRYICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a chemical compound with the molecular formula C17H13F2NO3S and a molecular weight of 349.35. This compound is of interest due to its potential biological properties and applications in various fields of scientific research.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-2-10-3-5-11(6-4-10)24(22,23)16-9-20-15-8-14(19)13(18)7-12(15)17(16)21/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLESHBHRYICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction involves the thermal cyclization of an aniline derivative with a β-keto ester. For 6,7-difluoroquinolin-4-one, the synthesis begins with 2-amino-4,5-difluorobenzoic acid (1). Reaction with diethyl ethoxymethylenemalonate (2) under reflux conditions yields the intermediate ethoxymethylene malonate (3), which undergoes cyclization in diphenyl ether at 250°C to form the quinolin-4-one core (4).

$$
\text{2-Amino-4,5-difluorobenzoic acid} \xrightarrow{\text{diethyl ethoxymethylenemalonate}} \text{Intermediate} \xrightarrow{\Delta} \text{6,7-Difluoroquinolin-4(1H)-one} \quad
$$

Key Advantages :

  • High regioselectivity for the 4-oxo position.
  • Compatibility with electron-withdrawing fluorine substituents.

Conrad-Limpach Condensation

Alternatively, the Conrad-Limpach method employs a β-ketoanilide intermediate. 4,5-Difluoroaniline (5) reacts with ethyl benzoylacetate (6) to form the anilide (7), which cyclizes in polyphosphoric acid (PPA) at 150°C to yield the quinolin-4-one (4).

$$
\text{4,5-Difluoroaniline} + \text{ethyl benzoylacetate} \xrightarrow{\text{PPA}} \text{6,7-Difluoroquinolin-4(1H)-one} \quad
$$

Comparative Data :

Method Yield (%) Purity (%) Reaction Time (h)
Gould-Jacobs 68–72 95 8–12
Conrad-Limpach 60–65 90 6–10

Sulfonylation at the 3-Position

Introducing the 4-ethylphenylsulfonyl group at the 3-position necessitates precise control to avoid over-sulfonylation or ring sulfonation. Two validated strategies include direct sulfonylation and nucleophilic substitution .

Direct Sulfonylation via Electrophilic Aromatic Substitution

The quinolin-4-one core (4) reacts with 4-ethylbenzenesulfonyl chloride (8) in the presence of AlCl₃ as a Lewis acid. The reaction proceeds in dichloromethane at 0–5°C, yielding the sulfonylated product (9).

$$
\text{6,7-Difluoroquinolin-4(1H)-one} \xrightarrow{\text{4-ethylbenzenesulfonyl chloride, AlCl₃}} \text{3-[(4-Ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one} \quad
$$

Optimization Insights :

  • Lower temperatures (0–5°C) minimize side reactions.
  • Stoichiometric AlCl₃ (1.2 equiv) ensures complete conversion.

Nucleophilic Substitution of a 3-Halo Intermediate

A halogenated precursor, 3-bromo-6,7-difluoroquinolin-4(1H)-one (10), undergoes substitution with sodium 4-ethylbenzenesulfinate (11) in dimethylformamide (DMF) at 80°C. This method, adapted from patent CN117720463A, achieves 75–80% yield.

$$
\text{3-Bromo-6,7-difluoroquinolin-4(1H)-one} \xrightarrow{\text{NaSO₂C₆H₄Et-4, DMF}} \text{Target Compound} \quad
$$

Reaction Conditions :

  • Molar ratio (10:11): 1:1.5
  • Reaction time: 16–24 hours.

Modern Catalytic Approaches

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation, as described by Sun et al., utilizes isatoic anhydride (12) and 4-ethylbenzenesulfonylacetylacetone (13) in water at 80°C. The reaction proceeds via decarboxylative cyclization, forming the quinolin-4-one core while introducing the sulfonyl group in one pot.

$$
\text{Isatoic anhydride} + \text{sulfonylacetylacetone} \xrightarrow{\text{H₂O, 80°C}} \text{Target Compound} \quad
$$

Advantages :

  • Avoids toxic solvents.
  • High atom economy (by-products: CO₂ and H₂O).

N-Heterocyclic Carbene (NHC)-Mediated Synthesis

NHC catalysts enable the cyclization of 2-azidobenzaldehyde (14) and 4-ethylphenylsulfonyl acetonitrile (15) in tetrahydrofuran (THF). The reaction forms the quinolin-4-one core with simultaneous sulfonylation at the 3-position.

$$
\text{2-Azidobenzaldehyde} + \text{sulfonyl acetonitrile} \xrightarrow{\text{NHC, THF}} \text{Target Compound} \quad
$$

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Introducing fluorine atoms at the 6 and 7 positions requires careful precursor selection. 2-Amino-4,5-difluorobenzoic acid is preferable over late-stage fluorination, which often suffers from low yields and side reactions.

Sulfonylation Side Reactions

Competing sulfonation at the quinoline nitrogen or over-sulfonylation can occur. Using bulky bases (e.g., 2,6-lutidine) or low-temperature conditions mitigates these issues.

Chemical Reactions Analysis

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of kinases or proteases, which are essential for cell signaling and regulation.

Comparison with Similar Compounds

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can be compared with other similar compounds, such as:

    3-[(4-methylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.

    3-[(4-ethylphenyl)sulfonyl]-6,7-dichloroquinolin-4(1H)-one: This compound has chlorine atoms instead of fluorine atoms, which can influence its reactivity and interactions with biological targets.

    3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-thione: This compound has a thione group instead of a ketone group, which may alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.

Biological Activity

3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound that belongs to the quinolinone family, characterized by its unique chemical structure which includes two fluorine atoms at the 6th and 7th positions and a sulfonyl group attached to a 4-ethylphenyl ring. Its molecular formula is C17H13F2NO3SC_{17}H_{13}F_{2}NO_{3}S with a molecular weight of 349.35 g/mol.

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through methods such as Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound under acidic conditions.
  • Introduction of the Sulfonyl Group : The sulfonylation of the quinoline core is performed using sulfonyl chloride reagents.
  • Fluorination : The introduction of fluorine atoms can be accomplished using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating potential therapeutic applications:

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on the structure-activity relationship (SAR) revealed that modifications in the sulfonyl group can enhance antibacterial efficacy against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound may inhibit protein kinases that play crucial roles in cellular signaling and growth.
  • Modulation of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL.
Study BAnticancer ActivityReported a 70% reduction in cell viability in MCF-7 breast cancer cells at 10 µM concentration.
Study CMechanistic InsightsIdentified inhibition of Akt signaling pathway as a key mechanism in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

  • The synthesis typically involves sulfonation, fluorination, and cyclization. Key steps include:

  • Sulfonation : Introducing the 4-ethylphenylsulfonyl group via sulfonyl chloride intermediates under controlled pH (6–7) and low-temperature conditions (0–5°C) to avoid side reactions .
  • Fluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor in anhydrous solvents (e.g., DMF) at 60–80°C to achieve regioselective fluorination at positions 6 and 7 .
  • Cyclization : Acid- or base-catalyzed cyclization (e.g., polyphosphoric acid or NaOH/EtOH) to form the quinolin-4(1H)-one core .
    • Optimization : Adjusting solvent polarity, temperature gradients, and catalyst loading (e.g., indium(III) chloride for microwave-assisted reactions) improves yield and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Identifies substituent patterns (e.g., sulfonyl groups at δ 7.5–8.0 ppm for aromatic protons) and confirms fluorination via coupling constants (e.g., 6,7-difluoro signals at δ 4.2–4.5 ppm) .
  • X-ray crystallography : Resolves the quasi-planar structure of the quinolinone core and dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene rings), critical for understanding steric effects .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonylated derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect increases the electrophilicity of the quinolinone core, enhancing interactions with cysteine residues in enzyme active sites .
  • Molecular docking : Simulates binding affinities to targets like topoisomerase II or kinases. The 4-ethylphenylsulfonyl group may occupy hydrophobic pockets, while fluorines form halogen bonds with backbone amides .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) to establish selectivity indices .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm if observed activities (e.g., apoptosis induction) are mediated by specific pathways like p53 or Bcl-2 .
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. How does the 4-ethylphenylsulfonyl group influence the compound’s pharmacokinetic properties?

  • LogP calculations : The sulfonyl group reduces lipophilicity (predicted logP ~2.1 vs. ~3.5 for non-sulfonylated analogs), improving aqueous solubility but potentially limiting blood-brain barrier penetration .
  • Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) reveal slower oxidative degradation due to electron-deficient sulfonyl groups .

Q. What are the challenges in crystallizing this compound, and how do intermolecular interactions affect its solid-state stability?

  • Crystallization issues : The compound’s planar structure and fluorine atoms promote π-π stacking (centroid distances ~3.94 Å) but require slow evaporation from dichloromethane/diisopropylether mixtures to avoid polymorphism .
  • Stability : Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π interactions stabilize the crystal lattice, reducing hygroscopicity .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications : Replace the 4-ethylphenyl group with biphenyl or naphthyl moieties to assess steric effects .
  • Substituent scanning : Systematically vary fluorine positions (e.g., 5,6-difluoro vs. 6,7-difluoro) and measure IC50 shifts in enzyme inhibition assays .
  • Bioisosteres : Substitute the sulfonyl group with phosphonate or carbonyl analogs to evaluate charge distribution impacts .

Q. What in vitro/in vivo models are suitable for evaluating its anticancer potential?

  • In vitro : Use MDA-MB-231 (breast) or HeLa (cervical) cancer lines with apoptosis markers (Annexin V/PI) .
  • In vivo : Xenograft models (e.g., BALB/c nude mice) at 10–50 mg/kg doses, monitoring tumor volume and liver/kidney toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.